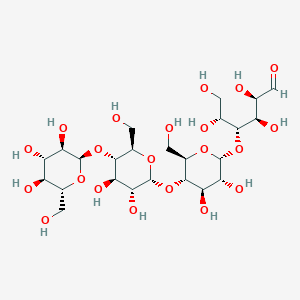
麦芽四糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Maltotetraose is synthesized through enzymatic hydrolysis processes, where specific amylases play a pivotal role. A notable example is the purification of an amylase from Chloroflexus aurantiacus, which produces maltotetraose and maltotriose. This enzyme demonstrates stability at high temperatures and alkaline pH levels, showcasing an optimal activity at 71°C and pH 7.5, which could digest various starch granules to yield maltotetraose as a main product (Ratanakhanokchai et al., 1992). Continuous production processes using immobilized enzymes also contribute to maltotetraose synthesis, offering a method for its large-scale manufacture (Kimura et al., 1988).
Molecular Structure Analysis
The molecular structure of maltotetraose has been elucidated through various analyses, including crystallographic studies. For instance, the crystal structures of a mutant maltotetraose-forming exo-amylase co-crystallized with maltopentaose revealed maltotetraose bound within the enzyme, providing insights into its interaction with substrates and the mechanism of maltotetraose formation (Yoshioka et al., 1997).
Chemical Reactions and Properties
Maltotetraose's chemical reactions and properties are influenced by its interaction with enzymes and substrates. The transglycosylation reaction of maltodextrin glucosidase from Escherichia coli characterizes maltotetraose's ability to form novel compounds through enzymatic processes, showcasing its versatility as a substrate for producing functionally diverse oligosaccharides (Song et al., 2010).
Physical Properties Analysis
The physical properties of maltotetraose, such as stability and solubility, are critical for its industrial applications. Its stability under various conditions, including storage and thermal processing, along with its low sweetness and resistance to retrogradation, make maltotetraose a valuable ingredient in food production. Its unique characteristics enhance the properties of various foods, contributing to its growing use as a functional sugar source (Kimura & Nakakuki, 1990).
Chemical Properties Analysis
Maltotetraose exhibits specific chemical properties that influence its biological and industrial utility. Its ability to inhibit the growth of intestinal putrefactive bacteria when used as a dietary supplement underscores its potential health benefits. Moreover, its antibacterial activity against pathogens like Erwinia sp., which causes soft rot in fruits and plants, highlights its application in agricultural and food safety contexts (Li et al., 2021).
科学研究应用
Summary of the Application
Maltotetraose (G4) consists of four glucose units linked by an α-1,4-glycosidic bond. This compound demonstrates remarkable versatility in food processing and exhibits specific physiological functions, suggesting promising applications in the medical, chemical, and food sectors .
Results or Outcomes
The cost analysis indicates that producing high-purity G4 through this method amounts to only US$0.013 per gram .
2. Application in the Production of Maltotetraose Amylase
Summary of the Application
Maltotetraose amylase, which catalyzes the hydrolysis of amylaceous polysaccharides into maltooligosaccharides with maltotetraose as the main product, is extensively used in the food industry .
Methods of Application or Experimental Procedures
The gene of maltotetraose amylase with the carbohydrate-binding module (CBM) removed was codon-optimized and cloned into the pPICZαA vector, followed by transformation into P. pastoris X-33 for expression .
Results or Outcomes
High-level production of a maltotetraose amylase mutant (referred to as Pp-Mta∆CBM) from Pseudomonas saccharophila was achieved in Pichia pastoris X-33 . The Pp-Mta∆CBM was found to produce a maximum maltotetraose yield of 57.1% in the presence of 200 g/L of substrate .
3. Application in Enhancing Dough Rheology and Baking Quality
Summary of the Application
Maltotetraose offers various benefits such as enhancing dough rheology and baking quality . It is used to improve the quality of numerous food products, including bread .
Methods of Application or Experimental Procedures
Maltotetraose is industrially produced through the hydrolysis of amylaceous polysaccharides catalyzed by maltotetraose amylase . It is then incorporated into the dough during the bread-making process .
Results or Outcomes
The addition of maltotetraose to the dough has been found to enhance the rheological properties of the dough, leading to improved baking quality . It also produces much less Maillard reaction products in comparison to glucose or maltose .
4. Application in Inhibiting Early Stages of Atherosclerosis
Summary of the Application
Maltotetraose has been found to inhibit the early stages of atherosclerosis , a disease in which plaque builds up inside your arteries.
Results or Outcomes
The administration of maltotetraose has been found to suppress the growth of certain pathogenic bacteria , which could potentially lead to the inhibition of the early stages of atherosclerosis .
安全和危害
Maltotetraose is considered safe for R&D use only. It is not intended for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
未来方向
The escalating market demand for high-purity Maltotetraose underscores the need for more refined purification processes . Innovative and efficient production technology for oligosaccharides synthesis holds paramount importance . Genetic engineering and reaction optimization can enhance the production of oligosaccharides .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWUZLMQUOBSB-ZLBHSGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cellotetraose | |
CAS RN |
34612-38-9 |
Source


|
| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


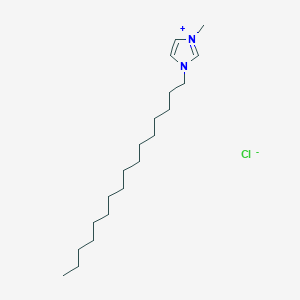

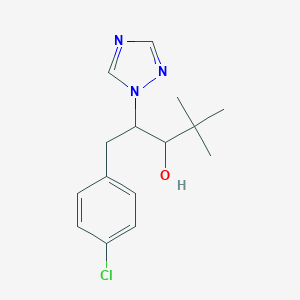

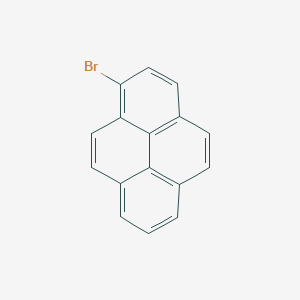
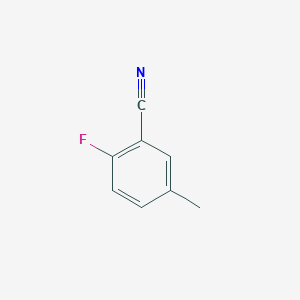


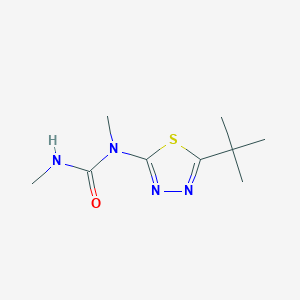
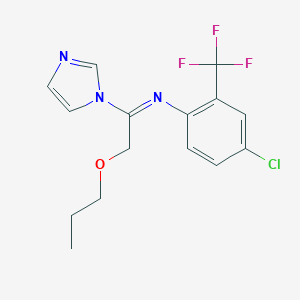
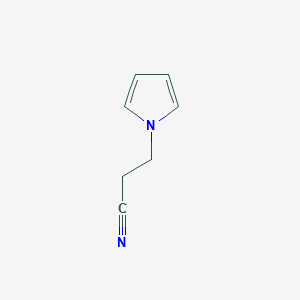
![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)
